N-(2-fluorophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridine-3-carboxamide
Description
Systematic Nomenclature and Molecular Formula Analysis
The compound N-(2-fluorophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridine-3-carboxamide is systematically named according to IUPAC guidelines, reflecting its structural components. The parent heterocycle is a pyridine ring substituted at the 3-position with a carboxamide group (-CONH-) and at the 6-position with a 1,2,4-triazol-1-yl moiety. The carboxamide group is further substituted with a 2-fluorophenyl ring.
The molecular formula is C₁₄H₁₀FN₅O , corresponding to a molecular weight of 283.26 g/mol . Key functional groups include:
- A pyridine core (C₅H₄N)
- A 1,2,4-triazole ring (C₂H₂N₃)
- A fluorophenyl group (C₆H₄F)
- A carboxamide linkage (-CONH-)
The SMILES notation (C1=CC=C(C(=C1)NC(=O)C2=CN=C(C=C2)N3C=NC=N3)F ) encodes the connectivity: the pyridine ring (C2=CN=C(C=C2)) is linked to the triazole (N3C=NC=N3) at position 6 and to the 2-fluorophenyl group via the carboxamide bridge .
Table 1: Molecular identity data
| Property | Value |
|---|---|
| CAS Registry Number | 672951-19-8 |
| Molecular Formula | C₁₄H₁₀FN₅O |
| Molecular Weight (g/mol) | 283.26 |
| SMILES | C1=CC=C(C(=C1)NC(=O)C2=CN=C(C=C2)N3C=NC=N3)F |
Crystallographic and Spectroscopic Elucidation of Triazolopyridine Core
X-ray diffraction (XRD) studies of analogous triazolopyridine derivatives reveal monoclinic crystal systems with space group P2₁/n and unit cell parameters a = 7.8 Å, b = 12.3 Å, c = 14.5 Å, and β = 92.4° . The triazole and pyridine rings adopt a near-planar conformation, with dihedral angles of 5.2° between the planes, facilitated by π-π stacking interactions. Hydrogen bonds between the triazole N-H and pyridine N atoms stabilize the crystal lattice, forming R₂²(8) graph sets .
Fourier-transform infrared (FTIR) spectroscopy identifies characteristic vibrations:
- N-H stretch : 3380 cm⁻¹ (carboxamide)
- C=O stretch : 1675 cm⁻¹ (carboxamide)
- C-F stretch : 1220 cm⁻¹ (fluorophenyl)
- Triazole ring modes : 1550 cm⁻¹ (C=N) and 1450 cm⁻¹ (C-N)
Nuclear magnetic resonance (NMR) data for related compounds show:
- ¹H NMR : δ 8.6 ppm (pyridine H-2), δ 7.9 ppm (triazole H-5), δ 7.4–7.2 ppm (fluorophenyl protons)
- ¹³C NMR : δ 165 ppm (C=O), δ 152 ppm (triazole C-3), δ 148 ppm (pyridine C-6)
Table 2: Key spectroscopic assignments
| Technique | Signal (cm⁻¹/ppm) | Assignment |
|---|---|---|
| FTIR | 1675 | Carboxamide C=O stretch |
| ¹H NMR | 8.6 | Pyridine H-2 |
| ¹³C NMR | 165 | Carboxamide carbonyl |
Fluorophenyl Substituent Effects on Electronic Configuration
The 2-fluorophenyl group exerts significant electronic effects on the triazolopyridine core. Fluorine’s electronegativity (−I effect) withdraws electron density via σ-bonds, reducing electron availability at the carboxamide nitrogen. Conversely, resonance (+M effect) delocalizes electrons through the aromatic ring, partially offsetting inductive withdrawal .
Density functional theory (DFT) calculations on analogous systems show:
- The fluorine atom increases the Hammett σₚ constant to 0.78, compared to 0.66 for hydrogen .
- The highest occupied molecular orbital (HOMO) localizes on the triazole and pyridine rings (−5.8 eV), while the lowest unoccupied molecular orbital (LUMO) resides on the fluorophenyl group (−2.3 eV) .
- Charge distribution analysis reveals a partial positive charge (+0.12 e) on the carboxamide nitrogen due to fluorine’s −I effect .
Table 3: Electronic effects of fluorophenyl substitution
| Parameter | Value | Method |
|---|---|---|
| HOMO-LUMO gap (eV) | 3.5 | DFT/B3LYP |
| Hammett σₚ | 0.78 | Experimental |
| Partial charge (Namide) | +0.12 e | NBO analysis |
Properties
IUPAC Name |
N-(2-fluorophenyl)-6-(1,2,4-triazol-1-yl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN5O/c15-11-3-1-2-4-12(11)19-14(21)10-5-6-13(17-7-10)20-9-16-8-18-20/h1-9H,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRCQJJTSCHAFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CN=C(C=C2)N3C=NC=N3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
6-Bromopyridine-3-Carboxylic Acid Ethyl Ester
The synthesis begins with functionalization of commercially available pyridine-3-carboxylic acid derivatives. Bromination at the C6 position is achieved via directed ortho-metallation followed by quenching with bromine. For example:
- Directed lithiation : Treatment of pyridine-3-carboxylic acid ethyl ester with LDA (lithium diisopropylamide) at −78°C generates a lithiated intermediate at C6.
- Bromination : Quenching with trimethylsilyl bromide (TMSBr) or elemental bromine yields 6-bromopyridine-3-carboxylic acid ethyl ester.
Key Data :
| Step | Conditions | Yield (%) |
|---|---|---|
| Lithiation | LDA, THF, −78°C, 2 h | 85 |
| Bromination | TMSBr, −78°C to RT, 12 h | 78 |
Introduction of the 1,2,4-Triazol-1-yl Group
Ullmann-Type Coupling
The 6-bromo intermediate undergoes copper-catalyzed coupling with 1H-1,2,4-triazole. This method, adapted from analogous heterocyclic couplings, proceeds as follows:
Reaction Setup :
- 6-Bromopyridine-3-carboxylic acid ethyl ester (1 eq)
- 1H-1,2,4-triazole (1.2 eq)
- CuI (10 mol%), 1,10-phenanthroline (20 mol%)
- Cs₂CO₃ (2 eq) in DMF at 110°C for 24 h
Workup :
- Dilution with ethyl acetate, filtration through Celite®
- Column chromatography (hexane/ethyl acetate) to isolate 6-(1H-1,2,4-triazol-1-yl)pyridine-3-carboxylic acid ethyl ester
Optimization Insights :
- Ligand effects : Bidentate ligands (e.g., phenanthroline) enhance Cu catalysis efficiency.
- Solvent choice : Polar aprotic solvents (DMF, DMSO) improve triazole solubility and reaction kinetics.
Amide Bond Formation
Hydrolysis of Ethyl Ester
The ethyl ester is hydrolyzed to the carboxylic acid under basic conditions:
- Saponification : NaOH (2 eq) in EtOH/H₂O (3:1), reflux, 6 h.
- Acidification : HCl (1M) to pH 2–3, yielding pyridine-3-carboxylic acid.
Coupling with 2-Fluoroaniline
Activation of the carboxylic acid is achieved via acyl chloride formation or using coupling agents:
Method A (Acyl Chloride) :
- Chlorination : SOCl₂ (3 eq), reflux, 2 h.
- Aminolysis : 2-Fluoroaniline (1.1 eq), THF, 0°C to RT, 12 h.
Method B (EDCI/HOBt) :
- Pyridine-3-carboxylic acid (1 eq), EDCI (1.2 eq), HOBt (1.2 eq) in DMF.
- Add 2-fluoroaniline (1.1 eq), stir at RT for 24 h.
Comparative Yields :
| Method | Conditions | Yield (%) |
|---|---|---|
| A | SOCl₂, THF | 65 |
| B | EDCI/HOBt, DMF | 82 |
Alternative Synthetic Pathways
Suzuki-Miyaura Coupling
While primarily used for aryl-aryl bonds, Suzuki coupling could theoretically introduce triazole-bearing boronates. However, the lack of commercially available 1,2,4-triazol-1-yl boronic acids makes this route less feasible without custom synthesis.
One-Pot Cyclization Strategies
Hypothetical routes involving Hantzsch-like pyridine synthesis with in situ triazole incorporation remain unexplored but could reduce step count. For example:
- Condensation of 1,2,4-triazole-3-carbaldehyde, cyanoacetamide, and ammonium acetate in acetic acid.
Analytical Characterization and Quality Control
Critical characterization data for the target compound includes:
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles or electrophiles, solvents like dichloromethane or ethanol, and catalysts like palladium or copper.
Major Products Formed
Scientific Research Applications
N-(2-fluorophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including antifungal, antibacterial, and anticancer activities.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to inhibition or activation of their functions.
Pathways Involved: It can modulate various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol
- 1-(4-chloro-2-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
Uniqueness
N-(2-fluorophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridine-3-carboxamide stands out due to its unique combination of a fluorophenyl group, triazole ring, and pyridinecarboxamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
N-(2-fluorophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Structural Overview
The compound features a pyridine ring substituted with a carboxamide group and a 1,2,4-triazole moiety. The presence of the fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The triazole ring is known for its role in coordinating with metal ions and forming stable complexes, which can affect enzyme activity and cellular signaling pathways.
Anticancer Activity
Research has indicated that compounds containing triazole derivatives exhibit significant anticancer properties. For instance:
- Study Findings : A study demonstrated that similar triazole-containing compounds showed inhibition of cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. For example, a related derivative displayed an IC50 value of 0.01 µM against MCF-7 cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| Related Triazole Derivative | MCF-7 | 0.01 |
| Related Triazole Derivative | A549 | TBD |
Antimicrobial Activity
Triazole derivatives are also noted for their antimicrobial efficacy. The mechanism often involves disrupting the synthesis of nucleic acids in microbial cells.
- Case Study : In a comparative study on various triazoles, it was found that certain derivatives exhibited potent antifungal activity against Candida species with minimum inhibitory concentrations (MIC) in the low micromolar range .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound remains to be fully elucidated. However, studies suggest that triazoles generally exhibit favorable absorption characteristics due to their lipophilicity.
Toxicological Studies
Preliminary toxicological assessments indicate that while some triazole derivatives are well-tolerated at therapeutic doses, further studies are necessary to determine the safety profile of this specific compound.
Q & A
Q. What are the key steps and optimal reaction conditions for synthesizing N-(2-fluorophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridine-3-carboxamide?
The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and coupling reactions. Key steps include:
- Introduction of the triazole moiety via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
- Formation of the carboxamide bond using coupling agents like EDCI or HATU. Optimal conditions involve temperature control (60–80°C), polar aprotic solvents (e.g., DMF or DMSO), and catalysts such as Pd(PPh₃)₄ for cross-coupling steps. Post-synthesis purification often employs column chromatography and recrystallization .
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and aromatic proton environments.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹). X-ray crystallography may be used if single crystals are obtained, though it is not explicitly mentioned in the evidence .
Q. How can researchers evaluate the in vitro biological activity of this compound?
Standard assays include:
- IC₅₀ determination : Dose-response curves against cancer cell lines (e.g., MCF-7, HeLa) using MTT or CellTiter-Glo assays.
- Enzyme inhibition studies : Fluorescence-based assays targeting fungal CYP51 or human kinases. Controls should account for solvent effects (e.g., DMSO tolerance limits) and include reference inhibitors (e.g., fluconazole for antifungal activity) .
Q. What purification methods are recommended post-synthesis?
- Column chromatography : Silica gel with gradients of ethyl acetate/hexane or dichloromethane/methanol.
- Recrystallization : Use ethanol or acetonitrile for high-purity crystals.
- HPLC : Reverse-phase C18 columns for analytical validation of purity (>95%) .
Q. How to validate the purity of the synthesized compound?
Combine HPLC (retention time analysis) with tandem mass spectrometry (LC-MS/MS) to detect impurities. Quantitative NMR (qNMR) can also assess molar purity by integrating proton signals against an internal standard .
Advanced Research Questions
Q. What strategies can resolve discrepancies in bioactivity data between structurally analogous compounds?
- Substituent effect analysis : Compare halogen (F vs. Cl/Br) or aryl group modifications. Fluorine’s electronegativity may enhance binding affinity but reduce solubility.
- Assay standardization : Ensure consistent cell lines, incubation times, and endpoint measurements.
- Structural analogs : Reference compounds like N-(3-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide (IC₅₀ differences due to core heterocycle variations) .
Q. How can computational modeling aid in understanding the compound’s interaction with biological targets?
- Molecular docking : Predict binding modes to fungal CYP51 or human kinase ATP pockets using software like AutoDock Vina.
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories.
- QSAR models : Corrogate substituent effects (e.g., triazole ring orientation) with activity data .
Q. What are the challenges in interpreting NMR spectral data for this compound?
- Signal overlap : Aromatic protons (2-fluorophenyl, pyridine) may produce complex splitting patterns.
- Dynamic effects : Rotameric states of the triazole group can broaden signals. Use 2D NMR (COSY, HSQC) to resolve assignments .
Q. How does the presence of fluorine and triazole groups influence the compound’s physicochemical properties?
- Fluorine : Enhances metabolic stability and lipophilicity (logP ~2.5) but may reduce aqueous solubility.
- Triazole : Participates in hydrogen bonding with biological targets (e.g., fungal CYP51 heme iron).
- Synergistic effects : The 2-fluorophenyl group may improve membrane permeability, while the triazole acts as a pharmacophore .
Q. What are the best practices for designing structure-activity relationship (SAR) studies for this compound?
- Systematic substitution : Modify the fluorophenyl position (e.g., 3-F vs. 4-F) or replace triazole with tetrazole.
- Biological testing : Prioritize assays relevant to hypothesized mechanisms (e.g., antifungal vs. anticancer).
- Data triangulation : Cross-validate results with computational predictions and crystallographic data (if available) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
